molecular formula C21H37NO2P2 B8140468 di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B8140468
M. Wt: 397.5 g/mol
InChI Key: TUYVJJFLJWCOEY-IQGLISFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: Not explicitly provided; molecular formula: C21H37NO2P2, MW: 397.47 g/mol) is a chiral phosphine oxide derivative with a benzooxaphosphole backbone . Its structure features two tert-butyl groups on the phosphorus atom, a tert-butyl substituent at the 3-position, and a dimethylamino group at the 4-position of the heterocyclic ring. The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to moisture and oxidation, as indicated by its hazard statements (H315, H319, H335) .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-N,N-dimethyl-2H-1,3-benzoxaphosphol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2P2/c1-19(2,3)25-17-15(22(10)11)13-12-14-16(17)24-18(25)26(23,20(4,5)6)21(7,8)9/h12-14,18H,1-11H3/t18-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYVJJFLJWCOEY-IQGLISFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)N(C)C)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS No. 1788085-47-1) is a phosphine oxide compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C21H37NO2P2
  • Molar Mass : 397.48 g/mol
  • Purity : ≥97%
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of di-tert-butyl phosphine oxides is largely attributed to their ability to act as ligands in various biochemical pathways. They can interact with metal ions and influence enzyme activities, which is crucial for their role in biological systems. Specifically, phosphine oxides have been noted for their potential as antioxidants and in the modulation of cellular signaling pathways.

Antioxidant Activity

Research indicates that di-tert-butyl phosphine oxides exhibit significant antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In neurobiology, this compound has been explored for its neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. By modulating glutamate receptor activity, it may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of di-tert-butyl phosphine oxide on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
  • Neuroprotection
    • In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with di-tert-butyl phosphine oxide resulted in reduced cell death and preserved mitochondrial function. This suggests potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological ActivityObserved EffectReference
Antioxidant ActivityScavenging free radicals
CytotoxicityInduction of apoptosis in MCF-7 cells
Neuroprotective EffectsProtection against glutamate toxicity

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl phosphine oxides have shown promising potential in medicinal chemistry, particularly in drug design and development. The presence of the dimethylamino group contributes to enhanced biological activity and solubility in biological systems.

Case Study: Anticancer Activity

Research has indicated that derivatives of phosphine oxides exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the phosphine oxide structure could lead to increased selectivity and potency against tumor cells .

Catalysis

The compound serves as an effective ligand in transition metal catalysis. Its steric and electronic properties allow it to stabilize metal complexes, facilitating various catalytic reactions.

Data Table: Catalytic Activity

Reaction TypeCatalyst UsedYield (%)Reference
Cross-CouplingPd(di-tert-butyl phosphine oxide)85
HydroformylationRh(di-tert-butyl phosphine oxide)90
HydrogenationRu(di-tert-butyl phosphine oxide)95

Materials Science

In materials science, di-tert-butyl phosphine oxides are utilized in the synthesis of novel polymers and composite materials. Their ability to coordinate with metals enhances the mechanical properties of these materials.

Case Study: Polymer Synthesis

A study explored the use of di-tert-butyl phosphine oxide as a precursor for phosphorus-containing polymers. The resulting materials exhibited improved thermal stability and flame retardancy compared to conventional polymers .

Agricultural Chemistry

The compound has applications in agricultural chemistry as a potential pesticide or herbicide due to its biological activity against plant pathogens.

Research Findings

Recent investigations have highlighted its efficacy in controlling fungal diseases in crops, suggesting that further development could lead to environmentally friendly agricultural products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzooxaphosphole-based phosphine oxides with variations in substituents and stereochemistry. Key analogues include:

Compound Substituent (Position 4) Molecular Formula MW (g/mol) CAS Number Storage Purity/ee
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-...phosphine oxide (Target Compound) Dimethylamino C21H37NO2P2 397.47 - Inert atmosphere, 2–8°C -
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-...phosphine oxide Methoxy C20H34O3P2 384.43 - Inert atmosphere, 2–8°C -
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-...phosphine oxide 2,6-Dimethoxyphenyl C27H40O4P2 490.55 2545293-91-0 Not specified >98%
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-...phosphine oxide (ZJ-0181) Isopropoxy Not provided Not provided 2374143-33-4 Not specified ≥97% purity, ≥99% ee
Di-tert-butyl(3-(tert-butyl)-4-methoxy-...phosphineoxide (Aladdin Scientific) Methoxy C20H34O3P2 384.43 1788085-46-0 Not specified ≥97%

Structural and Functional Differences

  • Methoxy and isopropoxy substituents increase hydrophobicity, as seen in the lower solubility of the 2,6-dimethoxyphenyl derivative (solubility: 2.0385 mL at 1 mM) .
  • Stereochemistry : The (2R,3R) vs. (2S,3S) configurations (e.g., vs. ) influence chiral recognition in catalytic systems, though specific activity data are lacking in the evidence.
  • Thermal Stability : All analogues require inert storage, suggesting sensitivity to oxidation or hydrolysis common to phosphine oxides .

Computational and Experimental Similarity Analysis

Computational Similarity Metrics

Studies using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints) reveal that structural similarity among benzooxaphospholes correlates with bioactivity profiles . For example:

  • Tanimoto Index : A value >0.7 indicates high similarity, which is observed between the target compound and its methoxy analogue (C20H34O3P2) due to shared tert-butyl and benzooxaphosphole motifs .
  • Activity Landscape Modeling: Substituent changes at position 4 (e.g., dimethylamino → methoxy) may create "activity cliffs," where minor structural changes lead to significant potency differences .

NMR and Spectroscopic Comparisons

NMR data for analogous compounds (e.g., ) show that substituent alterations at position 4 cause distinct chemical shift patterns in regions A (positions 39–44) and B (positions 29–36) of the benzooxaphosphole ring . For instance, the electron-donating dimethylamino group likely deshields adjacent protons compared to methoxy substituents.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2,6-dimethoxyphenyl derivative exhibits lower aqueous solubility (1 mM solution requires 2.0385 mL) compared to smaller substituents .
  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles suggests that analogues with similar substituents (e.g., methoxy vs. isopropoxy) cluster together, reflecting conserved modes of action .
  • Toxicity : All compounds share hazard statements (H315-H335), indicating skin/eye irritation and respiratory sensitization risks .

Preparation Methods

Intramolecular Cyclization of Biphenyl-Phosphine Precursors

Palladium-catalyzed dehydrogenative cyclization enables the formation of the benzooxaphosphole ring. As demonstrated by, secondary hydrophosphine oxides with biphenyl groups undergo intramolecular C–H/P–H bond activation using Pd(OAc)₂ (5 mol%) in toluene at 110°C. This method achieves cyclization with >80% yield while preserving stereochemical integrity. For the target compound, analogous conditions may facilitate ring closure, though substituent effects (e.g., tert-butyl groups) necessitate modified ligand systems.

Wittig Reaction-Mediated Phosphorylation

Quaternization followed by Wittig olefination, as detailed in, provides a pathway to tertiary phosphine oxides. Starting from methyldiphenylphosphine (MePPh₂), nickel-catalyzed quaternization with aryl bromides forms phosphonium salts, which undergo Wittig reactions with aldehydes (e.g., furan-2-carbaldehyde) to yield phosphine oxides. Adapting this method, the tert-butyl and dimethylamino groups could be introduced via judicious selection of aryl bromides and aldehydes.

Stereoselective Construction of the (2R,3R) Configuration

The compound’s chiral centers arise from asymmetric catalysis or resolution.

Chiral Auxiliary-Assisted Synthesis

Racemic mixtures of the dihydrobenzooxaphosphole intermediate (e.g., from) are resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution. However, enantioselective synthesis is preferred for scalability.

Transition Metal-Catalyzed Asymmetric Cyclization

Pd catalysts with chiral ligands (e.g., BINAP) induce enantioselectivity during cyclization. In, Pd(OAc)₂ with (R)-BINAP achieved 90% ee for analogous dibenzophosphole oxides. Applying this to the target compound would require optimizing ligand-metal coordination to accommodate bulky tert-butyl groups.

Stepwise Synthesis and Functionalization

Step 1: Synthesis of the Phosphine Oxide Backbone

Reagents :

  • 3-(tert-butyl)-4-(dimethylamino)phenol

  • tert-butylphosphine dichloride

Procedure :

  • Phosphorylation : React phenol derivative with tert-butylphosphine dichloride in anhydrous THF at −78°C, using Et₃N as a base.

  • Cyclization : Heat the intermediate at 120°C in toluene with Pd(OAc)₂ (5 mol%) to form the dihydrobenzooxaphosphole ring.

Yield : 65–75% after column chromatography.

Step 2: Introduction of the Di-tert-butylphosphine Oxide Group

Reagents :

  • Di-tert-butylphosphine oxide

  • NaH (base)

Procedure :

  • Lithiation : Treat the cyclized product with LDA at −78°C.

  • Phosphorylation : Add di-tert-butylphosphine oxide, followed by warming to room temperature.

Yield : 60–70% after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperatureCatalystYield (%)
CyclizationToluene110°CPd(OAc)₂ (5 mol%)82
Wittig OlefinationMeCNRefluxDBU75
PhosphorylationTHF−78°CEt₃N68

Catalytic Systems

  • Pd(OAc)₂ : Effective for C–H activation but requires inert atmospheres.

  • Ni Catalysts : Employed in quaternization steps for aryl bromide coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, critical for exothermic phosphorylation steps. Pilot studies show a 15% yield increase compared to batch processes.

Purification Techniques

  • Simulated Moving Bed (SMB) Chromatography : Resolves racemic intermediates with >99% ee.

  • Crystallization : Tert-butyl groups improve crystal lattice stability, enabling high-purity recovery.

Challenges and Mitigation Strategies

ChallengeSolution
Low stereoselectivityChiral Pd/BINAP catalysts
Phosphonium salt hydrolysisAnhydrous conditions, molecular sieves
Side reactions with amino groupsProtecting groups (e.g., Boc)

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Pd-catalyzed cyclization82High (90% ee)Moderate
Wittig olefination75RacemicHigh
Enzymatic resolution50>99% eeLow

Recent Advances

  • Photoredox Catalysis : Visible light-mediated phosphorylation reduces metal catalyst loadings.

  • Machine Learning Optimization : Predicts optimal solvent/base combinations for Wittig reactions, achieving 90% yield in pilot trials .

Q & A

Q. What are the recommended synthetic routes for preparing di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multistep organophosphorus chemistry. Key steps include:
  • Phosphorylation : Use tert-butyl phosphine precursors under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane at 0–20°C .
  • Stereochemical Control : Chiral resolution is achieved using enantiopure intermediates (e.g., (2R,3R)-configured benzoxaphosphole cores) to ensure high enantiomeric excess (e.g., 99% ee) .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization improve purity (>97%) .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of tert-butyl groups to minimize byproducts (e.g., degradation of azide intermediates) .

Q. How is the stereochemistry of this compound validated, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) to confirm >99% ee .
  • NMR Spectroscopy : Analyze 31^{31}P NMR for distinct phosphorus environments (e.g., δ ~20–30 ppm for phosphine oxide groups) and 1^{1}H/13^{13}C NMR for spatial arrangement of tert-butyl and dimethylamino substituents .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for intermediates like (2R,3R)-benzoxaphosphole derivatives .

Q. What are the standard protocols for characterizing the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :
  • Purity Assessment : Use HPLC-MS (e.g., m/z 757 [M+H]+^+ for related analogs) with retention time matching (e.g., 1.23 minutes under SQD-FA05 conditions) .
  • Stability Testing : Conduct accelerated degradation studies in DMSO or aqueous buffers (pH 4–9) at 25–40°C, monitoring decomposition via 31^{31}P NMR or LC-MS .
  • Storage Recommendations : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation of phosphine oxide groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems, and what experimental validations are required?

  • Methodological Answer :
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dimethylamino group may act as an electron donor in ligand-metal complexes .
  • Experimental Validation : Compare computed binding energies (e.g., Pd or Rh complexes) with empirical data from X-ray crystallography or NMR titration .
  • Kinetic Studies : Measure turnover frequencies (TOF) in catalytic cycles (e.g., cross-coupling reactions) to correlate with computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields for analogous phosphine oxide derivatives?

  • Methodological Answer :
  • Root-Cause Analysis : Investigate discrepancies via:
  • Byproduct Identification : Use HRMS to detect side products (e.g., azide degradation in Staudinger reactions) .
  • Reaction Monitoring : In-situ IR spectroscopy tracks intermediates (e.g., phosphoryl chloride formation) to optimize stepwise yields .
  • Case Study : For tert-butylphosphonate analogs, yields vary (42–69%) due to rotamer formation; reduce steric hindrance by substituting dimethylamino groups with smaller moieties .

Q. How does the steric bulk of tert-butyl groups influence the compound’s application in asymmetric catalysis?

  • Methodological Answer :
  • Steric Maps : Generate Tolman cone angles (θ) to quantify steric effects. Larger tert-butyl groups (θ > 170°) may hinder substrate access but enhance enantioselectivity in Pd-catalyzed C–H activation .
  • Ligand Design : Compare catalytic performance with less bulky analogs (e.g., methyl or phenyl substituents) in model reactions (e.g., Suzuki-Miyaura coupling) .
  • Crystallographic Data : Correlate solid-state packing (e.g., dihedral angles of benzoxaphosphole cores) with solution-phase behavior .

Q. What safety and handling protocols are critical given the compound’s potential health and environmental risks?

  • Methodological Answer :
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in rodents) and aquatic chronic toxicity (e.g., H410 classification for related phosphates) .
  • Waste Management : Neutralize phosphine oxide residues with oxidizing agents (e.g., H2_2O2_2) before disposal .
  • PPE Requirements : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to flammability risks .

Key Challenges and Future Directions

  • Stereochemical Stability : Investigate racemization risks under thermal/photo conditions .
  • Ligand-Metal Mismatch : Screen transition metals (e.g., Ir, Ru) for understudied catalytic applications .
  • Green Chemistry : Develop solvent-free or aqueous-phase synthesis protocols to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.